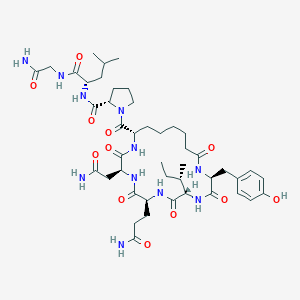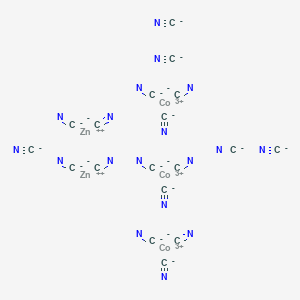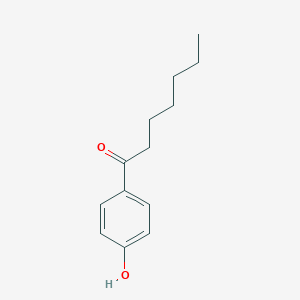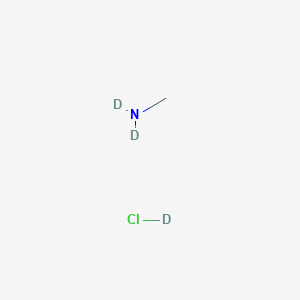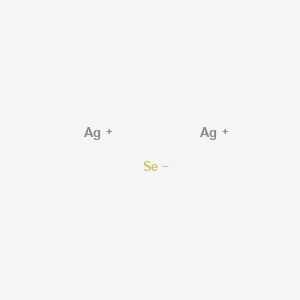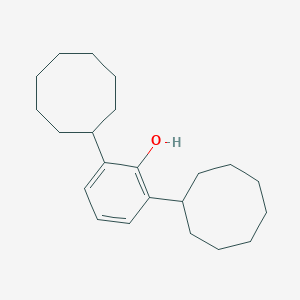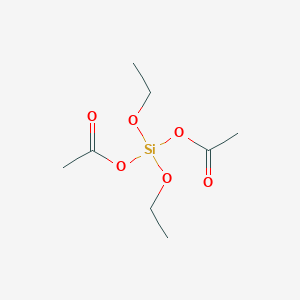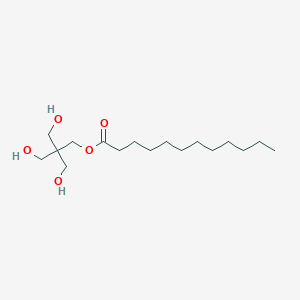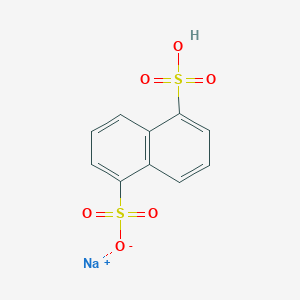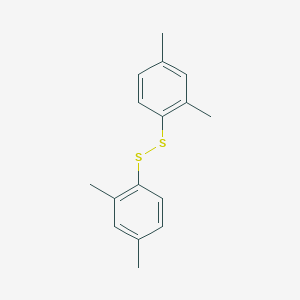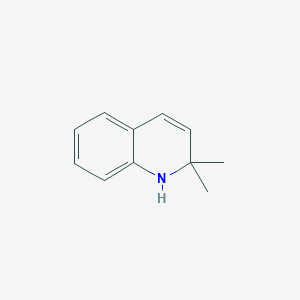
2,2-二甲基-1,2-二氢喹啉
描述
Synthesis Analysis
DMQ can be prepared by cyclization of N-(1,1-dimethylpropargyl) anilines, displaying reactivity towards chlorination, epoxidation, and oxymercuration, leading to various heterocyclic products. 2,6-Dimethyl-l,2-dihydroquinoline has been isolated as an intermediate in the Doebner- Miller synthesis of 2,6-dimethylquinoline .
Molecular Structure Analysis
The molecular structure of DMQ is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .
Chemical Reactions Analysis
DMQ has been studied for its role in organic synthesis. For instance, it can be prepared by cyclization of N-(1,1-dimethylpropargyl) anilines, displaying reactivity towards chlorination, epoxidation, and oxymercuration, leading to various heterocyclic products.
科学研究应用
合成和反应:2,2-二甲基-1,2-二氢喹啉已被研究其在有机合成中的作用。例如,它可以通过N-(1,1-二甲基丙炔基)苯胺的环化制备,对氯化、环氧化和氧汞化等反应显示出反应性,导致形成各种杂环产物 (Williamson & Ward, 2005)。
抗氧化性能:某些2,2-二甲基-1,2-二氢喹啉衍生物已被评估其抗氧化能力。研究表明它们在不同系统中清除自由基的有效性,暗示潜在的治疗应用 (Blázovics等,1989)。
药物研究:该化合物已被研究其在药物领域的潜力,特别是在抗菌剂开发中。研究表明某些二氢喹啉对细菌二氢叶酸还原酶具有高度抑制作用,这是抗生素药物的靶点 (Johnson et al., 1989)。
在肝损伤研究中的应用:二氢喹啉类抗氧化剂已被研究其对由四氯化碳和半乳糖氨诱导的肝损伤的影响。这些研究表明在预防急性肝损伤方面具有潜在的治疗用途 (Féher等,1982)。
合成化学:2,2-二甲基-1,2-二氢喹啉一直是各种有机化合物合成中的研究对象,展示了其在复杂分子结构形成中的实用性 (Sugiura et al., 2002)。
二聚化研究:该化合物在二聚化过程中的行为已被探索。了解这些反应对于合成应用和理解某些化学结构的稳定性至关重要 (Mikhailovskii et al., 2012)。
安全和危害
未来方向
An efficient, environmentally friendly and high-yielding route from inexpensive starting materials to 1,2-dihydroquinolines has been developed . This procedure proceeded via a cascade Friedel–Crafts-type reaction and 6- endo-trig hydroamination under the catalysis of FeCl3·6H2O, involving the formation of two new σ (C–C and C–N) bonds in a single operation for the construction of a 1,2-dihydroquinoline skeleton in good to excellent yields .
属性
IUPAC Name |
2,2-dimethyl-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-8,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSUYSBONRNZRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC=CC=C2N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498243 | |
| Record name | 2,2-Dimethyl-1,2-dihydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1,2-dihydroquinoline | |
CAS RN |
14465-61-3 | |
| Record name | 2,2-Dimethyl-1,2-dihydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

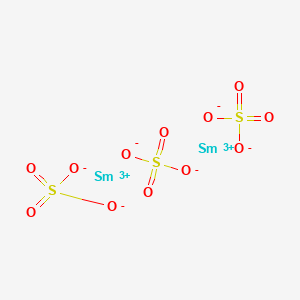
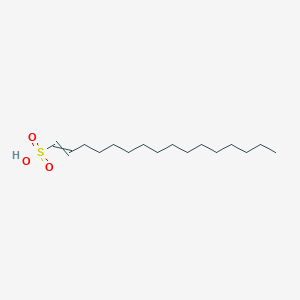
![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B84660.png)
